Z-D-Chg-OH

Vue d'ensemble

Description

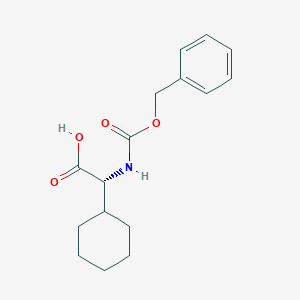

Z-D-Chg-OH: It is primarily used in peptide synthesis and has a molecular formula of C16H21NO4 . This compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Chg-OH typically involves the protection of the amino group of alpha-cyclohexylglycine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is usually obtained in a powdered form with a purity of over 98% .

Analyse Des Réactions Chimiques

Types of Reactions: Z-D-Chg-OH undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: This reaction can be used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Peptide Synthesis

Z-D-Chg-OH is integral to the creation of complex peptides. Its incorporation into peptide chains allows researchers to modify peptide structures, which can significantly influence their biological properties. This makes it an essential component in the study of protein interactions and functions.

Biological Research

In biological contexts, this compound is employed to investigate protein interactions and biological pathways. By incorporating this compound into peptides, researchers can explore how structural changes affect binding affinities and interaction dynamics between peptides and their targets. This capability is crucial for understanding various biological processes and mechanisms.

Drug Development

The ability to modify peptides with this compound enhances its utility in drug development. It facilitates the design of novel therapeutic agents that can target specific biomolecular pathways. The compound's role in creating high-purity peptides is particularly valuable for pharmaceutical applications .

This compound exhibits notable biological activity, influencing various aspects of protein behavior:

- Protein Interactions : The compound can alter how peptides bind to their targets, potentially enhancing or inhibiting biological activities.

- Biological Pathways : The specific pathways affected depend on the resultant peptide's structure and intended application.

Case Studies and Research Findings

Several studies highlight the applications of this compound across different research domains:

- Peptide Therapeutics : Research has shown that peptides modified with this compound can exhibit enhanced therapeutic effects in model organisms, suggesting its potential for developing new treatments for diseases involving protein misfolding or dysfunction.

- Protein Interaction Studies : A study demonstrated that peptides containing this compound could effectively inhibit specific protein-protein interactions implicated in cancer progression, showcasing its relevance in oncology research.

- Drug Delivery Systems : Investigations into drug delivery systems have utilized this compound-modified peptides to improve bioavailability and targeting efficiency of therapeutic agents, indicating its versatility in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of Z-D-Chg-OH involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The molecular targets and pathways involved depend on the specific peptide and its intended application .

Comparaison Avec Des Composés Similaires

N-Z-D-alpha-Phenylglycine: Another glycine derivative used in peptide synthesis.

N-Z-D-alpha-Methylglycine: A similar compound with a methyl group instead of a cyclohexyl group.

Uniqueness: Z-D-Chg-OH is unique due to its cyclohexyl group, which provides distinct steric and electronic properties. This makes it particularly useful in creating peptides with specific structural and functional characteristics .

Activité Biologique

Z-D-Chg-OH, or Z-D-Cyclohexylglycine, is a compound with the molecular formula . It is primarily utilized in peptide synthesis and has garnered attention for its biological activity, particularly in the study of protein interactions and functions. This article explores the biological activity of this compound, detailing its mechanisms, applications in research, and relevant case studies.

This compound functions as a building block in peptide synthesis, allowing for the modification of peptide structures. Its incorporation into peptides can significantly influence their biological properties, including:

- Protein Interactions : this compound can alter binding affinities and interaction dynamics between peptides and their targets.

- Biological Pathways : The specific pathways affected depend on the structure of the resultant peptide and its intended application in biological systems.

Applications in Research

This compound is widely used in various fields of biological research:

- Peptide Synthesis : It serves as a key component in creating complex peptides that can be used to study specific biological functions or interactions.

- Drug Development : The ability to modify peptides with this compound makes it a valuable tool for developing novel therapeutic agents targeting specific biomolecular pathways .

1. Protein Interaction Studies

In a study focused on protein interactions, this compound was incorporated into peptides designed to bind to specific receptors. The results indicated that peptides containing this compound exhibited enhanced binding affinities compared to control peptides lacking this modification. This suggests that this compound can be strategically used to improve the efficacy of peptide-based therapeutics.

2. Antioxidative Properties

Research has shown that peptides synthesized with this compound demonstrate significant antioxidative properties. In vitro assays revealed that these peptides effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Comparative Biological Activity

The following table summarizes the biological activities observed with this compound compared to other similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Protein Binding Affinity |

|---|---|---|---|

| This compound | High | Moderate | Enhanced |

| Cyclohexylglycine | Moderate | Low | Standard |

| Other Peptides | Variable | High | Variable |

Synthetic Routes

The synthesis of this compound typically involves protecting the amino group of alpha-cyclohexylglycine with a benzyloxycarbonyl (Z) group. Key steps include:

- Protection of Amino Group : Using benzyloxycarbonyl chloride.

- Purification : Employing organic solvents and catalysts to ensure high purity (≥98%).

- Final Product Formulation : Obtaining the compound in powdered form for research applications .

Research Findings

Studies have demonstrated that modifications using this compound can lead to significant changes in peptide behavior, including increased stability and altered pharmacokinetics. For instance, a comparative study on various modified peptides indicated that those containing this compound had improved resistance to enzymatic degradation .

Propriétés

IUPAC Name |

(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYTUPJAYLNFQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561116 | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69901-85-5 | |

| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.